N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound belonging to the racetam family It is structurally characterized by a pyrrolidone ring, which is a five-membered lactam, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale procedures that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides .
Scientific Research Applications
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: It is explored for its potential use in treating cognitive disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive function . The compound may also influence the release of neurotransmitters and improve neuronal communication.
Comparison with Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidone structure.
Aniracetam: Another racetam with additional phenyl groups, known for its cognitive-enhancing properties.
Phenylpiracetam: A derivative of piracetam with enhanced potency and additional phenyl groups.
Uniqueness: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications compared to other racetams .
Properties
CAS No. |
61516-77-6 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 |
InChI Key |
YHMPQJHETDWGCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1CCCC1=O |
Origin of Product |
United States |
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